

1-Bromo-2-methylnaphthalene chemical properties

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Compound of Interest

Compound Name: 1-Bromo-2-methylnaphthalene

Cat. No.: B105000

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An In-depth Technical Guide to the Chemical Properties of **1-Bromo-2-methylnaphthalene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methylnaphthalene is an aromatic organic compound with a naphthalene core structure substituted with a bromine atom and a methyl group.^[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key reactions, and relevant experimental protocols. It serves as a technical resource for professionals in research, chemical synthesis, and drug development, offering detailed information on its use as a versatile chemical intermediate.^{[1][2]}

Chemical and Physical Properties

1-Bromo-2-methylnaphthalene is typically a clear yellow liquid or a white to off-white solid, depending on its purity and the ambient temperature.^{[1][2][3]} The presence of the bromine atom significantly influences its polarity and reactivity, making it soluble in many organic solvents but sparingly soluble in water.^{[1][2][4]}

Data Summary

The quantitative properties of **1-Bromo-2-methylnaphthalene** are summarized in the table below for easy reference.

Property	Value	Source(s)
Identifiers		
CAS Number	2586-62-1	[2][5]
EC Number	219-966-1	[5]
Molecular Formula	C ₁₁ H ₉ Br	[2][6]
Physical Properties		
Molecular Weight	221.09 - 221.10 g/mol	[2][6]
Appearance	Clear yellow liquid / White to off-white solid	[2][3]
Melting Point	127-128°C	[4]
Boiling Point	296 °C (lit.)	[3][5]
162-164 °C / 12 mmHg (lit.)	[4]	
157 °C / 15 mmHg		
Density	1.418 g/mL at 25 °C (lit.)	[3][5]
Flash Point	>110 °C (>230 °F) - closed cup	[5][7][8]
Optical Properties		
Refractive Index (n _{20/D})	1.648 - 1.651 (lit.)	[3][4][5]
Solubility		
Water Solubility	Sparingly soluble / Not miscible (1.9E-3 g/L at 25°C)	[2][3][4]
Spectroscopic Data		
InChI Key	CMIMBQIBIZZZHQ-UHFFFAOYSA-N	[5][6]
Canonical SMILES	CC1=C(C2=CC=CC=C2C=C1)Br	[2]

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **1-Bromo-2-methylnaphthalene**.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy provide detailed information about the hydrogen and carbon framework, confirming the substitution pattern on the naphthalene ring.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C-Br bond.[\[6\]](#)
- Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) shows a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (^{79}Br and ^{81}Br) in nearly equal natural abundance.[\[9\]](#)

Key Reactions and Mechanisms

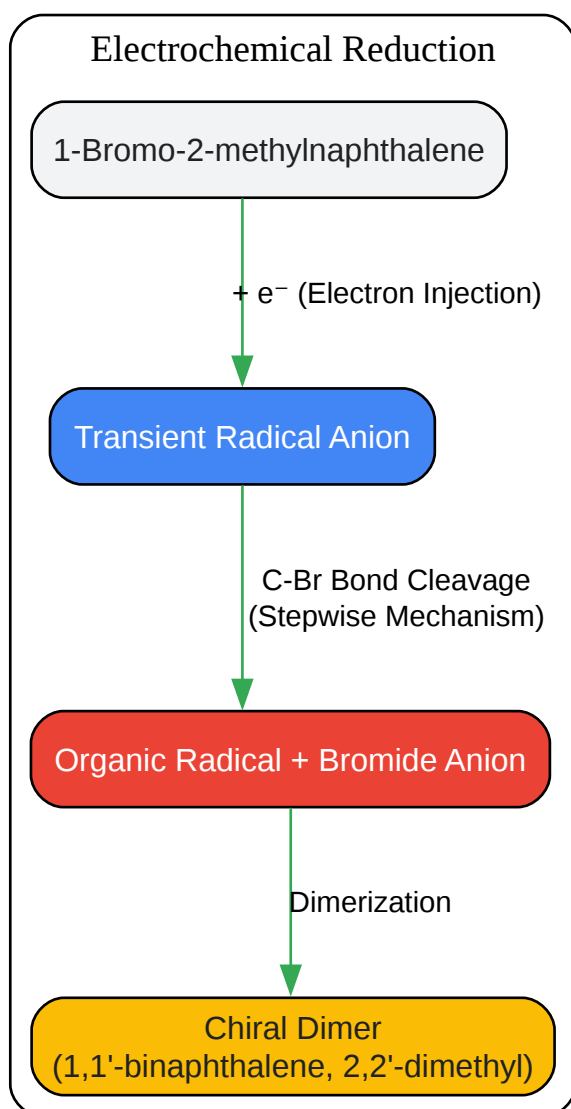
1-Bromo-2-methylnaphthalene is a valuable building block in organic synthesis due to the reactivity of the carbon-bromine bond.[\[2\]](#)

Asymmetric Cross-Coupling Reactions

It readily undergoes asymmetric cross-coupling reactions with its corresponding Grignard reagent in the presence of a nickel catalyst to produce non-racemic 2,2'-dimethyl-1,1'-binaphthyl.[\[3\]](#)[\[5\]](#)[\[10\]](#) This type of reaction is fundamental in the synthesis of chiral ligands and materials.

Electrochemical Reduction and C-Br Bond Dissociation

Studies have investigated the electrochemical reduction of **1-Bromo-2-methylnaphthalene**.[\[11\]](#) The process involves the injection of an electron to form a transient radical anion.[\[11\]](#) This is followed by the cleavage of the C-Br bond, resulting in a bromide anion and an organic radical. This radical can then react with another to form a dimer, such as 1,1'-binaphthalene, 2,2'-dimethyl, which is an intrinsically chiral compound.[\[11\]](#) The dissociation of the C-Br bond follows a stepwise mechanism.[\[11\]](#)



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Stepwise mechanism of C-Br bond dissociation.

Experimental Protocols

Detailed methodologies are essential for the successful application of **1-Bromo-2-methylnaphthalene** in a laboratory setting.

Protocol: Synthesis of 1-Bromonaphthalene (General Procedure)

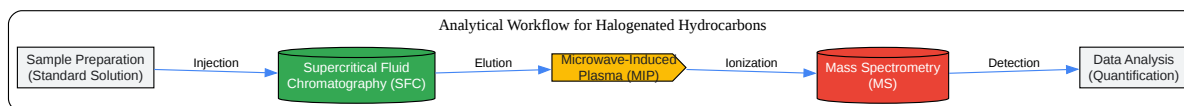
This protocol, adapted from procedures for brominating naphthalene, outlines a general method that can be optimized for the synthesis of **1-Bromo-2-methylnaphthalene** from 2-methylnaphthalene.[12]

- **Reaction Setup:** In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 2-methylnaphthalene in a suitable solvent like carbon tetrachloride.
- **Bromine Addition:** Warm the mixture to a gentle boil. Slowly add a stoichiometric amount of bromine, ensuring the rate of addition does not cause excessive bromine to be carried over with the evolving hydrogen bromide gas. The reaction is typically continued with gentle heating and stirring for several hours until the evolution of HBr ceases.[12]
- **Work-up:** Remove the solvent under reduced pressure. The crude product is then washed with a sodium hydroxide solution to remove any remaining HBr and unreacted bromine.[12]
- **Purification:** The final product is purified by fractional distillation under reduced pressure to separate it from unreacted starting material and any dibrominated byproducts.[12]

Protocol: Analytical Application - Determination of Halogenated Hydrocarbons

1-Bromo-2-methylnaphthalene is used as a test compound or internal standard in analytical methods for detecting halogenated hydrocarbons.[3][5][10]

- **Sample Preparation:** Prepare a standard solution of **1-Bromo-2-methylnaphthalene** in a suitable solvent (e.g., acetonitrile).
- **Instrumentation:** Utilize a supercritical fluid chromatography (SFC) system coupled with a microwave-induced plasma mass spectrometer (MIP-MS).
- **Method:** Inject the standard solution into the SFC-MIP-MS system. The mobile phase, typically supercritical CO₂, carries the analyte through the column for separation.
- **Detection:** The eluting compound is introduced into the plasma, where it is atomized and ionized. The mass spectrometer then detects the characteristic bromine isotopes, allowing for sensitive and selective quantification.



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Workflow for SFC-MIP-MS analysis.

Applications

Beyond its role in synthesizing chiral molecules, **1-Bromo-2-methylnaphthalene** has specific applications in analytical and materials science.

- Analytical Chemistry: It serves as a crucial test compound for the trace-level determination of halogenated hydrocarbons.[3][10]
- Sensor Technology: Its dynamic phosphorescence quenching properties have been utilized for the selective sensing of copper(II) ions at very low concentrations.[3][5][10]
- Organic Synthesis: It is a key intermediate for introducing the 2-methylnaphthalenyl group into more complex molecular structures.[1]

Safety Information

Proper handling of **1-Bromo-2-methylnaphthalene** is essential due to its potential hazards.

- Hazard Classifications: It is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[2][5]
- Precautionary Statements: Users should avoid breathing vapors, wash skin thoroughly after handling, and use only in well-ventilated areas.[7] Protective equipment, including eye shields and gloves, is recommended.[5][7]
- Storage: The compound should be stored in a well-ventilated place, under an inert atmosphere, and at room temperature.[3][7] It is a combustible liquid.[5]

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